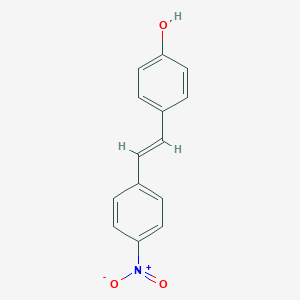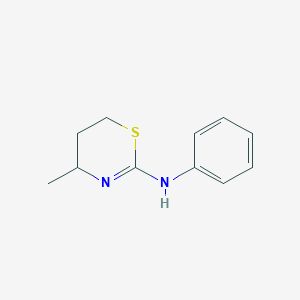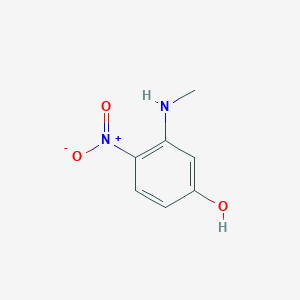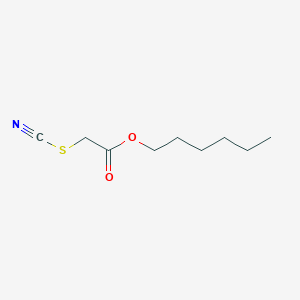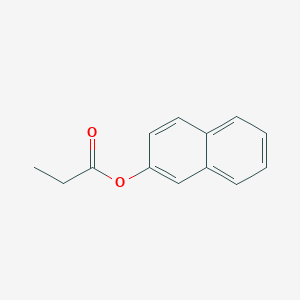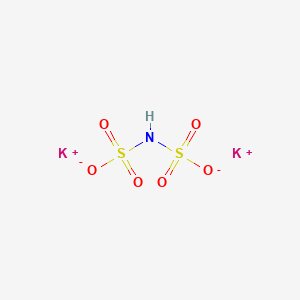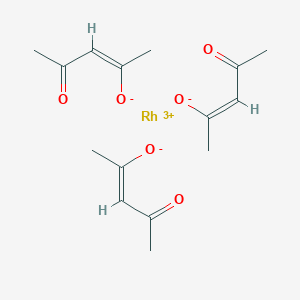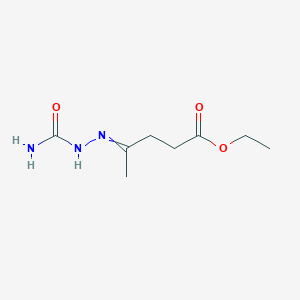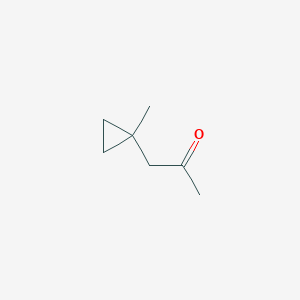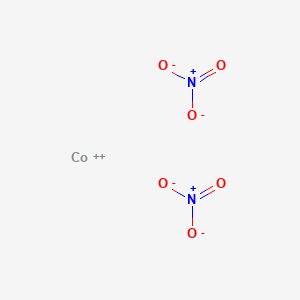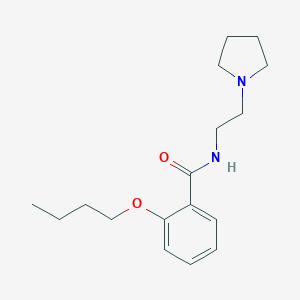
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound is a derivative of benzamide and has a pyrrolidine ring attached to it.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been shown to selectively bind to dopamine D3 receptors and inhibit their activity. This leads to a decrease in the release of dopamine in the brain, which can have various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
In vivo studies have shown that Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- can reduce the locomotor activity in rats, which is indicative of its potential as an antipsychotic agent. It has also been shown to have anxiolytic effects and can reduce anxiety-like behaviors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its selectivity towards dopamine D3 receptors. This allows for the study of the specific role of these receptors in various physiological and pathological conditions. Another advantage is its potential as a lead compound for drug development.
However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired pharmacological effects at lower concentrations.
Direcciones Futuras
There are several future directions for research on Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-. One of the areas of interest is the development of more potent and selective analogs of this compound for use as anticancer agents. Another area of interest is the study of the role of dopamine D3 receptors in various neurological disorders, such as schizophrenia and addiction.
In addition, the potential use of Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- as a tool for studying the function of other dopamine receptors and their interactions with other neurotransmitter systems is an area of interest for future research.
Conclusion:
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a compound with potential applications in various areas of scientific research. Its selectivity towards dopamine D3 receptors makes it a valuable tool for studying their function in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multistep process. The first step involves the reaction of 2-bromoethyl butyrate with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl butyrate. This intermediate is then reacted with benzamide in the presence of a base to form the final product, Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-.
Aplicaciones Científicas De Investigación
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various areas of scientific research. One of the major applications is in the field of medicinal chemistry, where it can be used as a lead compound to develop new drugs. This compound has shown promising results in inhibiting the growth of cancer cells and can be further optimized to develop potent and selective anticancer agents.
Another area of application is in neuroscience research, where it can be used as a tool to study the role of dopamine receptors in the brain. Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to selectively bind to dopamine D3 receptors and can be used to study their function in various neurological disorders.
Propiedades
Número CAS |
10273-07-1 |
|---|---|
Nombre del producto |
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- |
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-14-21-16-9-5-4-8-15(16)17(20)18-10-13-19-11-6-7-12-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20) |
Clave InChI |
ORHWKJRXJCOPMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Otros números CAS |
10273-07-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
